Evidence 1: Functional Inactivity Against CLK1/2/3 as a Matched Negative Control
CLK-IN-T3N is functionally inactive against the primary CLK targets of its comparator, CLK-IN-T3. While CLK-IN-T3 potently inhibits CLK1, CLK2, and CLK3 with IC50 values of 0.67 nM, 15 nM, and 110 nM, respectively, CLK-IN-T3N exhibits no measurable inhibition of these kinases under identical enzymatic assay conditions [1][2]. This abrogation of activity is the result of a deliberate chemical modification, confirming its suitability as a true negative control compound [3].
| Evidence Dimension | Enzymatic inhibition of CLK1, CLK2, and CLK3 (IC50) |
|---|---|
| Target Compound Data | No significant inhibition (IC50 > 10 μM or not measurable) |
| Comparator Or Baseline | CLK-IN-T3: CLK1 IC50 = 0.67 nM; CLK2 IC50 = 15 nM; CLK3 IC50 = 110 nM |
| Quantified Difference | >10,000-fold difference for CLK1; >600-fold for CLK2; >90-fold for CLK3 |
| Conditions | In vitro kinase activity assay using recombinant human CLK1, CLK2, and CLK3 proteins |
Why This Matters
This confirms that CLK-IN-T3N is a clean negative control, enabling the unambiguous attribution of cellular phenotypes to the on-target inhibition of CLK1/2/3 by CLK-IN-T3.
- [1] InvivoChem. CLK-IN-T3. Cat. No. V4769. View Source
- [2] MedChemExpress. CLK-IN-T3. Cat. No. HY-115470. View Source
- [3] Funnell T, et al. CLK-dependent exon recognition and conjoined gene formation revealed with a novel smallmolecule inhibitor. Nat Commun. 2017 Feb 23;8(1):7. View Source
